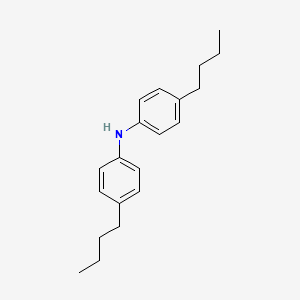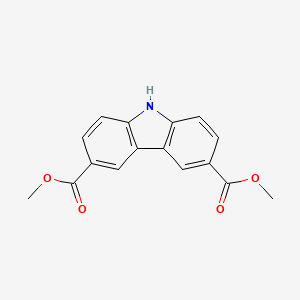
Bis(4-butylphenyl)amine
Overview
Description
Bis(4-butylphenyl)amine is an organic compound with the molecular formula C20H27N. It is characterized by the presence of two butyl-substituted phenyl groups attached to a central amine nitrogen atom. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-butylphenyl)amine typically involves the reaction of 4-butylphenylamine with appropriate reagents under controlled conditions. One common method is the reductive amination of 4-butylbenzaldehyde with 4-butylphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol at room temperature, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as catalytic hydrogenation. This method uses a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation of 4-butylbenzonitrile in the presence of hydrogen gas. The reaction is conducted under elevated pressure and temperature to achieve high yields of the desired amine.
Chemical Reactions Analysis
Types of Reactions
Bis(4-butylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used in organic solvents like tetrahydrofuran (THF).
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Bis(4-butylphenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which Bis(4-butylphenyl)amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the phenyl rings can participate in π-π interactions, affecting the compound’s behavior in different environments. These interactions play a crucial role in the compound’s chemical and biological activities.
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylphenyl)amine: Similar in structure but with tert-butyl groups instead of butyl groups.
Bis(4-methylphenyl)amine: Contains methyl groups instead of butyl groups.
Bis(4-ethylphenyl)amine: Contains ethyl groups instead of butyl groups.
Uniqueness
Bis(4-butylphenyl)amine is unique due to the presence of butyl groups, which provide distinct steric and electronic properties compared to its analogs. These properties influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-butyl-N-(4-butylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-3-5-7-17-9-13-19(14-10-17)21-20-15-11-18(12-16-20)8-6-4-2/h9-16,21H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZRXFUOKGOTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561178 | |
| Record name | 4-Butyl-N-(4-butylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227003-50-1 | |
| Record name | 4-Butyl-N-(4-butylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















